

Introduction: The Versatile Architect of Complex Molecules

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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B7760846

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In the landscape of organic synthesis, certain reagents stand out not for their novelty, but for their foundational utility and versatility. Ortho-chlorobenzaldehyde (also known as **2-chlorobenzaldehyde**) is a quintessential example of such a molecule. As a chlorinated aromatic aldehyde, it serves as a critical and highly adaptable starting material in the synthesis of a wide array of high-value compounds. Its significance is particularly pronounced in the pharmaceutical, agrochemical, and dye industries, where the precise introduction of a substituted phenyl ring is a common strategic goal.^[1]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, the logic of its synthesis, and the practicalities of its application and handling. We will delve into its physicochemical nature, dominant synthetic pathways, key reactive behaviors, and its crucial role as a molecular building block, grounded in established protocols and safety considerations.

Section 1: Physicochemical and Spectroscopic Profile

A complete understanding of a chemical intermediate begins with its fundamental properties. These characteristics not only confirm its identity and purity but also dictate its behavior in storage, handling, and reaction conditions.

Core Identity

The essential identifiers for ortho-chlorobenzaldehyde are summarized below.

Identifier	Value
IUPAC Name	2-Chlorobenzaldehyde[2]
CAS Number	89-98-5[3]
Molecular Formula	C ₇ H ₅ ClO[2][3]
Molecular Weight	140.57 g/mol [2][3][4]
Appearance	Clear, colorless to pale yellow oily liquid[2][3]
Odor	Pungent, characteristic aldehyde odor[3][5]

Physical Properties

The physical properties of ortho-chlorobenzaldehyde are critical for designing experimental setups, from solvent selection to purification methods. It is slightly soluble in water but readily soluble in common organic solvents like ethanol, ether, acetone, and benzene.[3]

Property	Value	Source
Melting Point	9–12 °C (48–54 °F)	[2]
Boiling Point	209–215 °C (408–419 °F) at 760 mmHg	[2][3]
Density	~1.248 g/mL at 25 °C	[4]
Flash Point	87.8 °C (190 °F)	[3][6]
Vapor Pressure	1.27 mmHg at 50 °C	
Vapor Density	4.84 (air = 1)	
Refractive Index (n _{20/D})	1.566	
log KOW (Octanol/Water)	2.33 - 2.44	[7][8]

Spectroscopic Characterization

In a research setting, verifying the structure and purity of starting materials is paramount. Ortho-chlorobenzaldehyde can be unambiguously identified using standard spectroscopic techniques.

- Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption peak around 1700 cm^{-1} , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde. Additional peaks corresponding to C-H stretches of the aromatic ring and the C-Cl bond will also be present.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aldehyde proton (-CHO) gives a distinct singlet peak significantly downfield, typically between 9.8 and 10.5 ppm. The aromatic protons will appear as a complex multiplet pattern in the 7.2-7.9 ppm region.
 - ^{13}C NMR: The carbonyl carbon is highly deshielded, appearing around 190-195 ppm. Aromatic carbons will be observed in the 125-140 ppm range.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) at $\text{m/z} = 140$. An isotopic peak ($\text{M}+2$) at $\text{m/z} = 142$ with approximately one-third the intensity of the M^+ peak is a definitive indicator of the presence of a single chlorine atom.

Section 2: Synthesis and Manufacturing Insights

The primary industrial route to ortho-chlorobenzaldehyde is a robust, multi-step process starting from ortho-chlorotoluene. This method is favored for its scalability and cost-effectiveness, though it requires careful control of reaction conditions to maximize yield and purity.^[9]

Primary Industrial Pathway: Chlorination-Hydrolysis of o-Chlorotoluene

This synthesis is a classic example of side-chain functionalization followed by hydrolysis.^{[9][10][11]}

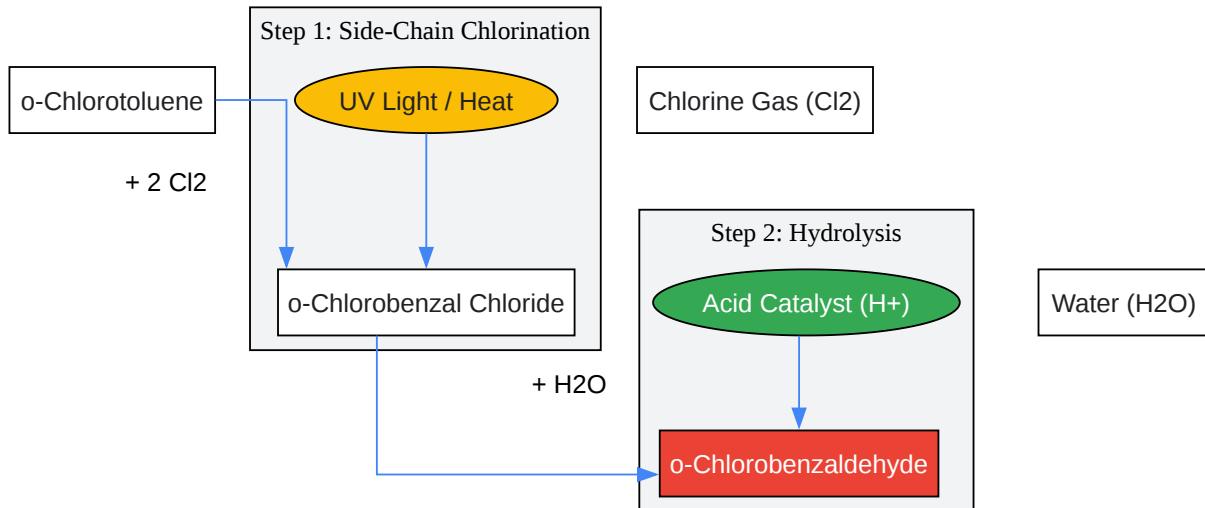
The process begins with the free-radical chlorination of ortho-chlorotoluene. This reaction is typically initiated by UV light.^{[9][11]} The objective is to substitute two hydrogen atoms on the

methyl group with chlorine, forming ortho-chlorobenzal chloride (1-chloro-2-(dichloromethyl)benzene).

- Causality of Experimental Choice: UV light is used to homolytically cleave chlorine gas (Cl_2) into highly reactive chlorine radicals ($\text{Cl}\bullet$). These radicals preferentially attack the benzylic hydrogens of the methyl group because the resulting benzylic radical is resonance-stabilized by the aromatic ring. Performing the reaction at elevated temperatures (100-170°C) further favors side-chain chlorination over electrophilic aromatic substitution on the ring.[9][12] Byproducts such as ortho-chlorobenzyl chloride and ortho-chlorotrichlorobenzyl are often formed, and their ratios can be controlled by modulating the amount of chlorine gas and reaction time.[9][13]

The ortho-chlorobenzal chloride is then hydrolyzed to yield ortho-chlorobenzaldehyde. This is typically achieved by heating with water in the presence of an acid catalyst, such as concentrated sulfuric acid, or Lewis acids like iron(III) chloride or zinc chloride.[9][11][14]

- Causality of Experimental Choice: The geminal dichlorides are susceptible to nucleophilic substitution by water, but the reaction is slow. An acid catalyst protonates one of the chlorine atoms, making it a better leaving group (HCl). This facilitates the formation of a carbocation intermediate, which is then attacked by water. A subsequent elimination of the second HCl molecule yields the final aldehyde product. The catalyst significantly accelerates the rate of this conversion.



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Caption: Industrial synthesis workflow for o-chlorobenzaldehyde.

Experimental Protocol: Laboratory-Scale Synthesis via Hydrolysis

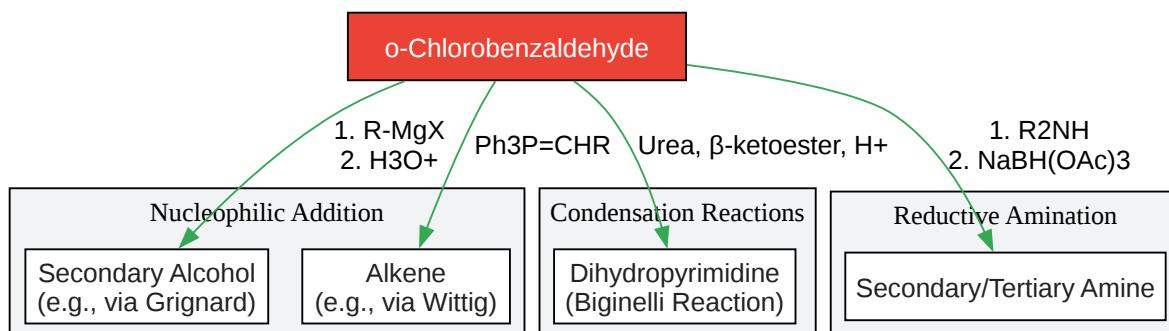
This protocol describes the hydrolysis of 1-chloro-2-(dichloromethyl)benzene using sulfuric acid.[14]

- Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an outlet tube connected to a gas trap (e.g., a beaker with sodium hydroxide solution) to neutralize the evolved hydrogen chloride gas.
- Charging the Flask: In a fume hood, carefully charge the flask with concentrated sulfuric acid (e.g., 8 parts by weight) and 1-chloro-2-(dichloromethyl)benzene (e.g., 1 part by weight).
- Reaction Initiation: Begin vigorous stirring to create an emulsion. A spontaneous evolution of HCl gas will occur, often accompanied by a drop in temperature.[14]

- Controlled Heating: Once the initial vigorous gas evolution subsides, gently heat the reaction mixture to 30-40°C using a water bath. Maintain this temperature and continue stirring for approximately 12 hours or until gas evolution ceases completely.[14]
- Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice or cold water (e.g., 10-12 volumes).
- Separation: Transfer the mixture to a separatory funnel. The oily, reddish-brown layer of crude ortho-chlorobenzaldehyde will separate. Remove and discard the upper aqueous acidic layer.
- Neutralization: Wash the organic layer sequentially with cold water, a dilute solution of sodium carbonate (to neutralize residual acid), and finally with water again.[14]
- Purification: The crude product can be purified by steam distillation or, more commonly in modern labs, by vacuum distillation to yield the final product.[14]

Section 3: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of ortho-chlorobenzaldehyde stems from the reactivity of its aldehyde functional group, which is modulated by the ortho-positioned chlorine atom. The aldehyde group is a prime target for nucleophilic attack, while the aromatic ring's reactivity is influenced by the electron-withdrawing nature of both the aldehyde and the chlorine.



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Caption: Key reactivity pathways of o-chlorobenzaldehyde.

Key Reactions in Drug Development

This reaction is a classic method for forming carbon-carbon bonds. The nucleophilic carbon of a Grignard reagent ($\text{R}-\text{MgX}$) attacks the electrophilic carbonyl carbon of ortho-chlorobenzaldehyde, forming a secondary alcohol after an acidic workup.

- Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)ethanol
 - Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.
 - Grignard Preparation: Place magnesium turnings in the flask. Add a solution of methyl bromide or iodide in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium to initiate the reaction (indicated by bubbling). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
 - Aldehyde Addition: Cool the resulting Grignard solution (CH_3MgBr) in an ice bath. Add a solution of ortho-chlorobenzaldehyde in anhydrous ether dropwise via the dropping funnel.
 - Workup: After the addition is complete, stir for an additional hour at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by column chromatography or distillation.

This is a one-pot, three-component reaction between an aldehyde, a β -ketoester (e.g., ethyl acetoacetate), and urea or thiourea. It is an efficient method for synthesizing dihydropyrimidinones (DHPMs), a privileged scaffold in medicinal chemistry. Ortho-chlorobenzaldehyde is frequently used in this reaction to generate libraries of functionalized DHPMs for drug screening.

This is one of the most powerful and widely used methods for synthesizing amines in drug development. Ortho-chlorobenzaldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced *in situ* by a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), to yield the corresponding amine.

- Causality of Experimental Choice: Sodium triacetoxyborohydride is the reagent of choice because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate as it is formed. This selectivity allows the entire transformation to occur efficiently in a single pot, making it a highly practical and reliable protocol.

Section 4: Core Applications in Research and Industry

Ortho-chlorobenzaldehyde is rarely the final product; its value lies in its role as a versatile intermediate.

- Pharmaceutical Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of o-chlorobenzoxime, an intermediate for cloxacillin.[15] It is also a building block for acaricides (agents that kill ticks and mites) and other medicinal compounds.[1][15]
- Agrochemicals: It is used to synthesize potent pesticides and acaricides, such as clofentezine and flutenzine.
- Dye and Pigment Industry: It serves as a precursor for triphenylmethane dyes and fluorescent brightening agents.[3][16]
- Electroplating: It is utilized as a brightener in acid zinc plating baths, improving the finish and quality of the plated metal.[17]
- Chemical Reagents: It is used to produce CS gas (2-chlorobenzalmalononitrile) through a Knoevenagel condensation with malononitrile.[18]

Section 5: Safety, Handling, and Toxicology

Due to its corrosive nature, proper handling of ortho-chlorobenzaldehyde is essential.[7]

Hazard Profile

This compound is classified as hazardous and requires stringent safety measures.

Hazard Classification	GHS Code	Description
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage. [7] [19]
Serious Eye Damage	H314	Causes severe eye damage. [7] [19]
Combustible Liquid	H227	Combustible liquid. [20]

Laboratory Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber or Viton), splash-proof goggles, a face shield, and a lab coat.[\[8\]](#) All manipulations should be performed in a well-ventilated chemical fume hood.
- Handling: Avoid contact with skin, eyes, and clothing.[\[21\]](#) Prevent inhalation of vapors.[\[19\]](#) Use non-sparking tools and keep away from open flames, sparks, and heat sources, especially when working above its flash point.[\[22\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[\[21\]](#) It is sensitive to moisture, light, and air, and may be stored under an inert atmosphere (e.g., nitrogen).[\[8\]](#) Store away from incompatible materials such as strong oxidizing agents, strong bases, strong reducing agents, and iron.

Spill and Exposure Management

- Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[7\]](#)[\[21\]](#)[\[23\]](#)
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[\[5\]](#)[\[7\]](#)

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19][20]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][19]
- Spill Cleanup: For small spills, absorb with an inert material (e.g., dry sand or vermiculite), collect in a sealable container, and dispose of as hazardous waste.[4][22] Ensure the area is well-ventilated.

Toxicological and Ecotoxicological Summary

- Human Toxicology: Exposure causes severe irritation and chemical burns to the skin, eyes, and respiratory tract.[4][5]
- Animal Toxicology:
 - LD50 Oral (Rat): 2160 mg/kg[7][19][24]
 - LC50 Inhalation (Rat): >1200 mg/L for 4 hours[7][24]
- Pharmacokinetics: In studies on rats, ortho-chlorobenzaldehyde was found to be rapidly metabolized, primarily to 2-chlorohippuric acid, and excreted in the urine with minimal systemic accumulation.[3]
- Ecotoxicology: The substance is toxic to aquatic organisms.[5][23] It should not be allowed to enter the environment.[22][23]
 - LC50 Fish (Oncorhynchus mykiss, 96h): 2.45 mg/L[7]

Conclusion

Ortho-chlorobenzaldehyde is a cornerstone intermediate in modern organic synthesis. Its value is defined by the dual reactivity of its aldehyde group and chlorinated aromatic ring, enabling a vast number of chemical transformations. From the industrial-scale production of agrochemicals to the nuanced, multi-step synthesis of pharmaceutical agents, its role is both critical and expansive. For the research scientist and the process chemist, a thorough understanding of its properties, synthetic origins, reactivity, and handling requirements is not

merely academic—it is essential for safe, efficient, and innovative chemical design. As the demand for complex and precisely functionalized molecules continues to grow, the utility of this foundational building block is assured.

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References

- 1. sheetalchemicals.com [sheetalchemicals.com]
- 2. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]
- 4. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. o-CHLOROBENZALDEHYDE [training.itcilo.org]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. Page loading... [guidechem.com]
- 10. US3624157A - Process for preparing ortho-chlorobenzaldehyde - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. snowwhitechem.com [snowwhitechem.com]
- 13. CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. ORTHO CHLORO BENZALDEHYDE (CAS No.89-98-5) - Fine chemicals & other intermediates - CHEMICAL,INTERMEDIATE,SOLVENT,SULPHANILIC ACID, HEPTANE,HEXANE,TTP [hzkaixin.com]
- 16. Liquid Ortho Chloro Benzaldehyde CAS 89-98-5 [xdchem-cz.com]

- 17. aquabond.ca [aquabond.ca]
- 18. ataman-chemicals.com [ataman-chemicals.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. aquabond.ca [aquabond.ca]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. echemi.com [echemi.com]
- 23. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]
- 24. fishersci.com [fishersci.com]

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